Cgp 55802A
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Overview
Description
CGP 55802A is a novel photoaffinity ligand used for in-situ labeling of N-methyl-D-aspartate receptors. This compound has been extensively studied for its high affinity to the glutamate recognition site of N-methyl-D-aspartate receptors, making it a valuable tool in neurobiological research .
Preparation Methods
The synthesis of CGP 55802A involves the preparation of its sodium salt form, which is (E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-phosphonomethyl-dec-3-enoic acid. . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product with high purity.
Chemical Reactions Analysis
CGP 55802A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azido group to form amines.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
CGP 55802A has several scientific research applications:
Neurobiology: It is used to study the structure and function of N-methyl-D-aspartate receptors in the central nervous system.
Pharmacology: The compound is employed in the development of drugs targeting N-methyl-D-aspartate receptors.
Biochemistry: It is used in photoaffinity labeling to identify and characterize receptor subunits.
Mechanism of Action
CGP 55802A exerts its effects by binding to the glutamate recognition site of N-methyl-D-aspartate receptors. This binding inhibits the receptor’s activity, which is essential for synaptic plasticity and neuronal communication. The compound’s photoaffinity properties allow it to form covalent bonds with the receptor upon exposure to light, enabling detailed studies of receptor structure and function .
Comparison with Similar Compounds
CGP 55802A is unique due to its high selectivity and affinity for the glutamate recognition site of N-methyl-D-aspartate receptors. Similar compounds include:
Kynurenic acid: An antagonist at ionotropic glutamate receptors.
Cyclothiazide: A modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
GYKI 52466: A non-competitive antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
These compounds differ in their specific targets and mechanisms of action, highlighting the unique properties of this compound in neurobiological research.
Properties
CAS No. |
152564-63-1 |
---|---|
Molecular Formula |
C18H24IN5NaO7P |
Molecular Weight |
603.3 g/mol |
IUPAC Name |
sodium;(E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-(phosphonomethyl)dec-3-enoate |
InChI |
InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+; |
InChI Key |
FASKOKIDAZVESF-LBEJWNQZSA-M |
SMILES |
O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+] |
Isomeric SMILES |
C1=CC(=C(C(=C1C(=O)NCCCCCC/C(=C\C(C(=O)[O-])N)/CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NCCCCCCC(=CC(C(=O)[O-])N)CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 55802A; Cgp-55802A; Cgp55802A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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